molecular formula C10H8N2O2 B122658 4-Aminoquinoline-2-carboxylic acid CAS No. 157915-66-7

4-Aminoquinoline-2-carboxylic acid

Cat. No. B122658
CAS RN: 157915-66-7
M. Wt: 188.18 g/mol
InChI Key: GCZKIAHUIXWOGS-UHFFFAOYSA-N
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Description

4-Aminoquinoline-2-carboxylic acid is a chemical compound that is part of the quinoline family, which is known for its biological activity and potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be informative for understanding the properties and potential uses of this compound.

Synthesis Analysis

The synthesis of related quinoline derivatives has been described in several studies. For instance, a method for synthesizing tetrahydroquinoline derivatives with activity at the glycine site of the NMDA receptor has been reported, involving the optimization of the 4-substituent to yield potent antagonists . Another study outlines the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions . Additionally, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids has been developed, which includes the synthesis of an amino intermediate followed by a halogenation step . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The study of tetrahydroquinoline derivatives revealed the absolute stereochemical requirements for binding to the NMDA receptor, with the preferred conformation placing the 2-carboxyl pseudoequatorial and the 4-substituent pseudoaxial . This information is valuable for understanding the molecular structure of this compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. The synthesis of 2-substituted tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with an amino cyclohexenone, with a proposed mechanism based on quantum-chemical calculations . This suggests that this compound may also undergo similar reactions, which could be useful for further functionalization and the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, 4-arylquinoline-2-carboxylates synthesized through a one-pot method exhibited significant antioxidant activity, as well as neuroprotective and P-glycoprotein induction activity, indicating their potential as anti-Alzheimer's agents . These properties suggest that this compound may also possess similar biological activities, which could be explored for therapeutic applications.

Scientific Research Applications

Palladium-Catalyzed Arylation and Alkylation

A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp(3) and sp(2) C-H bonds in carboxylic acid derivatives using 8-aminoquinoline auxiliary has been developed. This method shows functional group tolerance and can functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Antimalarial Activity

4-Aminoquinoline-derived thiazolidines have been synthesized and evaluated for their antimalarial activity. Some compounds in this series showed significant suppression of parasitaemia and strong complex formation with haematin, suggesting a mechanism of action on heme polymerization (Solomon et al., 2013).

Isoquinolone-4-Carboxylic Acids Synthesis

A Cu-catalyzed cascade reaction was designed to access highly substituted isoquinolone-4-carboxylic acids. This protocol shows a broad substrate scope and good functional group tolerance, making 4-carboxy-isoquinolone generally accessible by a convergent multicomponent reaction protocol (Wang et al., 2021).

Synthesis of N-Quinolylaspartic Acids

Reactions of aminoquinolines with maleic acid have led to the synthesis of N-quinolylaspartic acids and their derivatives. This includes the formation of maleate or betaine when 4-aminoquinoline reacts with aqueous media (Beresnevicius & Viliunas, 2000).

Hydrogen-Bonded Structures

Research on proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines, including 8-aminoquinoline and quinoline-2-carboxylic acid, has shown one-dimensional hydrogen-bonded chain structures, illustrating the utility of these compounds in forming low-dimensional hydrogen-bonded structures (Smith et al., 2008).

Antitumor Activity of 4-Aminoquinazolines

A summary of the synthesis and antitumor activity of 4-aminoquinazolines has been provided. This includes key methods for their synthesis and biological activities for new derivatives that are EGFR-tyrosine kinase inhibitors (Lipunova et al., 2016).

Safety and Hazards

The safety information for 4-aminoquinoline-2-carboxylic acid indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs suggest that 4-aminoquinoline-2-carboxylic acid and its derivatives could have significant potential for future drug development . The compound’s broad spectrum of bioactivity makes it a vital scaffold for leads in drug discovery .

Mechanism of Action

Target of Action

The primary targets of 4-aminoquinoline compounds, such as chloroquine (CQ) and amodiaquine (AQ), are the parasites responsible for malaria . These compounds have been considered the most important drugs for the control and eradication of malaria .

Mode of Action

It is thought that these compounds inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathways affected by 4-aminoquinoline compounds involve the inhibition of heme polymerase activity . This leads to the accumulation of free heme, which is toxic to the parasites . The drug-heme complex disrupts membrane function, leading to the death of the parasite .

Pharmacokinetics

The pharmacokinetics of 4-aminoquinoline compounds are influenced by their weak base properties . Their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (DV) of the parasite .

Result of Action

The result of the action of 4-aminoquinoline compounds is the inhibition of parasite growth . For example, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Action Environment

The action environment can influence the efficacy and stability of 4-aminoquinoline compounds. For instance, due to the weak base properties of these compounds, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic DV . This suggests that the pH of the environment can influence the action of these compounds.

properties

IUPAC Name

4-aminoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZKIAHUIXWOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626305
Record name 4-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157915-66-7
Record name 4-Aminoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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